Ginkgolide M

Description

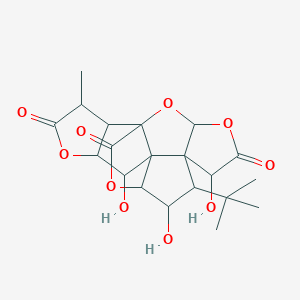

Structure

3D Structure

Properties

CAS No. |

15291-78-8 |

|---|---|

Molecular Formula |

C20H24O10 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3R,6R,8S,9R,10S,12S,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H24O10/c1-5-6-8(27-13(5)24)10(22)19-12-7(21)9(17(2,3)4)18(19)11(23)14(25)29-16(18)30-20(6,19)15(26)28-12/h5-12,16,21-23H,1-4H3/t5-,6-,7+,8+,9-,10+,11-,12+,16-,18?,19?,20?/m0/s1 |

InChI Key |

KDKROYXEHCYLJQ-ULHXRYPXSA-N |

SMILES |

CC1C2C(C(C34C25C(=O)OC3C(C(C46C(C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H]([C@H](C34C25C(=O)O[C@@H]3[C@@H]([C@H](C46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)O)OC1=O |

Canonical SMILES |

CC1C2C(C(C34C25C(=O)OC3C(C(C46C(C(=O)OC6O5)O)C(C)(C)C)O)O)OC1=O |

melting_point |

280 °C |

physical_description |

Solid |

Synonyms |

GINKGOLIDEM |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation Methodologies of Ginkgolide M

Natural Occurrence of Ginkgolide M in Ginkgo biloba

This compound, along with other ginkgolides such as A, B, C, and J, is a naturally occurring compound exclusively found in the Ginkgo biloba tree. wikipedia.orgnih.govmdpi.com These ginkgolides are terpenic trilactones, complex molecules biosynthesized from geranylgeranyl pyrophosphate. wikipedia.org While ginkgolides are present in various parts of the tree, their concentration and distribution vary significantly.

Research has conclusively shown that the biosynthesis of ginkgolides, including this compound, primarily occurs in the roots of the Ginkgo biloba tree. pnas.orgfrontiersin.orgpnas.orgfrontiersin.org Studies have demonstrated that key genes and intermediate metabolites involved in the ginkgolide biosynthetic pathway are predominantly detected in the roots. pnas.orgpnas.org Specifically, the fibrous roots and the periderm of the main root have been identified as the primary sites of ginkgolide synthesis. frontiersin.orgfrontiersin.org

While the synthesis takes place in the roots, ginkgolides are then transported to other parts of the plant, such as the leaves, for storage. pnas.orgfrontiersin.orgpnas.orgfrontiersin.org This transport is thought to occur through the cortex and phloem. frontiersin.orgfrontiersin.org Consequently, while this compound is found in the roots, its presence in the leaves, the most commonly harvested part of the tree for commercial extracts, is minimal or absent. nih.govacs.org This specific localization makes the isolation of this compound a more targeted process, focusing on the root material of the Ginkgo biloba.

Advanced Methodologies for this compound Isolation

The isolation of this compound from Ginkgo biloba extracts presents a significant challenge due to its complex structure and the presence of other closely related ginkgolides with similar chemical properties. researchgate.net Various advanced methodologies, primarily centered around chromatographic techniques, have been developed to achieve effective separation and purification.

Chromatographic methods are fundamental to the isolation of ginkgolides. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Initial extraction from the plant material, typically the root bark, is often carried out using solvents like methanol (B129727) or aqueous mixtures. wikipedia.orgresearchgate.net Following extraction, a series of chromatographic steps are employed for purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of ginkgolides. researchgate.net Reversed-phase HPLC, using a C18 column, is commonly utilized. nih.gov The mobile phase often consists of a gradient mixture of methanol and water, sometimes with the addition of an acid like formic acid to improve peak shape. researchgate.netnih.gov Detection is typically performed using ultraviolet (UV) absorbance at a specific wavelength or by mass spectrometry (MS) for greater sensitivity and structural confirmation. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both the quantification and identification of ginkgolides. oup.com Techniques like LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) provide high selectivity and sensitivity for detecting and differentiating between the various ginkgolides in complex mixtures. nih.gov

Countercurrent Chromatography (CCC) has also emerged as an effective technique for the separation of polar compounds like ginkgolides. mdpi.com This method avoids the use of solid adsorbents, reducing the risk of irreversible adsorption and sample degradation. mdpi.com

The isolation of this compound can also be achieved through a semi-synthetic approach, starting from a more abundant ginkgolide, such as Ginkgolide C. nih.govacs.org This involves chemical modification of the starting material to produce this compound.

Table 1: Key Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | ODS (C18) | Water-Methanol (67:33 v/v) | UV (220 nm) | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Eclipse XDB-C18 | Methanol/0.1% Formic Acid Water (Gradient) | ESI-MS/MS | nih.gov |

| Gas Chromatography (GC) | - (after derivatization) | - | FID or MS | researchgate.net |

| Countercurrent Chromatography (CCC) | - (liquid-liquid) | Acetonitrile/Tetrahydrofuran (B95107)/DEHPA/Aqueous NaCl | - | mdpi.com |

Biosynthetic Pathways and Genetic Regulation of Ginkgolide M

Diterpenoid Biosynthesis Precursors and Pathways

The journey to Ginkgolide M begins with the synthesis of fundamental five-carbon building blocks, which are then assembled into the characteristic diterpenoid skeleton.

The 2-C-Methyl-D-erythritol-4-Phosphate (MEP) Pathway in Ginkgolide Formation

The biosynthesis of ginkgolides, including this compound, is primarily rooted in the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which takes place in the plastids of plant cells. pnas.orgpnas.orgfrontiersin.org This pathway is responsible for producing the essential isoprene (B109036) units that are the foundation of all terpenoids. nih.gov Evidence from 13C-labeled glucose studies has confirmed that the MEP pathway is the route for ginkgolide biosynthesis. frontiersin.org The process begins with the condensation of glyceraldehyde-3-phosphate and pyruvate, a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). mdpi.comthieme-connect.com This initial step is considered a key regulatory point in the pathway. thieme-connect.com The resulting 1-deoxy-D-xylulose 5-phosphate (DXP) is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR). mdpi.comphcogrev.com A series of subsequent enzymatic reactions, involving enzymes such as 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (MECT), further modify MEP to ultimately yield the final products of the pathway. mdpi.comphcogrev.comnih.gov

Role of Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate in Biosynthesis

The MEP pathway culminates in the production of two crucial five-carbon isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgfrontiersin.orgmdpi.com These molecules are the fundamental building blocks for all terpenoids, including the ginkgolides. nih.gov The enzyme isopentenyl diphosphate isomerase (IDS) facilitates the interconversion between IPP and DMAPP, ensuring the appropriate ratio of these precursors for subsequent steps. frontiersin.org To form the 20-carbon precursor of diterpenoids, three molecules of IPP and one molecule of DMAPP are condensed together. frontiersin.orgnih.gov This reaction is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), resulting in the formation of geranylgeranyl diphosphate (GGPP). frontiersin.orgfrontiersin.org GGPP serves as the linear backbone that will undergo cyclization to initiate the formation of the complex ginkgolide structure. mdpi.com

Enzymatic Catalysis in Ginkgolide Biosynthesis

The linear GGPP molecule undergoes a series of complex enzymatic transformations, including cyclization and oxidation, to form the intricate cage-like structure of ginkgolides.

Levopimaradiene (B1200008) Synthase Activity and Intermediates

The first committed step in the biosynthesis of ginkgolides is the cyclization of GGPP, catalyzed by the enzyme levopimaradiene synthase (LPS). frontiersin.orgnih.govscispace.com This enzyme converts the linear GGPP into levopimaradiene, a diterpene hydrocarbon that represents the initial cyclic precursor of ginkgolides. researchgate.netnih.gov The gene encoding LPS has been cloned and characterized, and its expression is predominantly found in the roots of the Ginkgo biloba tree, which is considered the primary site of ginkgolide biosynthesis. frontiersin.orgscispace.comresearchgate.net The proposed mechanism involves the protonation of GGPP to form labdadienyl diphosphate, followed by ionization, a hydrogen shift, methyl migration, and deprotonation to yield levopimaradiene. google.com Following its synthesis in the plastids, levopimaradiene is thought to be dehydrogenated to produce dehydroabietane, which is then transported to the cytoplasm for further modification. frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases in Oxidation and Cyclization

Following the initial cyclization, the levopimaradiene intermediate undergoes a series of complex oxidation and rearrangement reactions mediated by cytochrome P450 (CYP) monooxygenases. pnas.orgpnas.orgfrontiersin.org These enzymes play a crucial role in introducing oxygen atoms and catalyzing the intricate skeletal rearrangements that form the characteristic cage-like structure of the ginkgolides. researchgate.netmdpi.com A gene cluster has been identified in Ginkgo biloba that contains the gene for levopimaradiene synthase in close proximity to five CYP genes. researchgate.netresearchgate.net These multifunctional CYPs are responsible for generating the distinctive tert-butyl group and one of the lactone rings found in all ginkgolides. researchgate.net The reactions catalyzed by these enzymes include C-C bond cleavage and carbon skeleton rearrangements. researchgate.net Specifically, a gene identified as GbCYP7005C3 is considered to be a key player in the ginkgolide biosynthetic pathway. pnas.orgpnas.orgresearchgate.net

Transcriptional and Hormonal Regulation of Ginkgolide Biosynthesis

The production of ginkgolides is a tightly regulated process, influenced by both internal hormonal signals and external environmental cues, which are mediated by a network of transcription factors.

Research has identified the plant hormone jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA), as significant promoters of ginkgolide synthesis. pnas.orgpnas.org Treatment with MeJA has been shown to induce the accumulation of ginkgolides in ginkgo roots, leaves, and cell suspension cultures. pnas.org This hormonal regulation is orchestrated at the transcriptional level by specific proteins known as transcription factors.

A key transcription factor identified in regulating ginkgolide biosynthesis is named ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS (GbEAG). pnas.orgpnas.orgnih.gov The expression of GbEAG is significantly induced by MeJA. pnas.orgpnas.orgresearchgate.net GbEAG positively regulates the biosynthesis of ginkgolides by directly binding to the promoter regions of key biosynthetic genes, including ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3), thereby enhancing their expression. pnas.orgpnas.orgresearchgate.net

The activity of GbEAG is, in turn, modulated by other regulatory proteins. The JASMONATE ZINC-FINGER INFLORESCENCE MERISTEM DOMAIN 3 (GbJAZ3) protein acts as a repressor, interacting with GbEAG to control its function in a JA-dependent manner. pnas.orgpnas.orgnih.gov Furthermore, light signaling also plays a role. The light-responsive regulator ELONGATED HYPOCOTYL 5 (GbHY5) can activate the expression of GbEAG by binding to its promoter, indicating an integration of both light and jasmonate signals in controlling ginkgolide production. pnas.orgpnas.orgnih.gov Another transcription factor, GbMYC2, has also been shown to positively regulate the synthesis of terpene trilactones by activating the expression of GbGGPPS. oup.com

This intricate regulatory network ensures that the energetically expensive process of ginkgolide biosynthesis is tightly controlled and responsive to both developmental and environmental stimuli.

Influence of Jasmonate Signaling on Secondary Metabolite Production

Jasmonates, including jasmonic acid (JA) and its derivative methyl jasmonate (MeJA), are plant hormones that play a crucial role in regulating the production of secondary metabolites, including ginkgolides. pnas.orgfrontiersin.org Application of MeJA has been shown to significantly increase the accumulation of ginkgolides in Ginkgo biloba cell suspensions, leaves, and roots. pnas.orgpnas.orgmdpi.com

Recent research has identified a key transcription factor, GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS), that is highly expressed in the roots and is induced by MeJA. nih.govpnas.orgresearchgate.net GbEAG positively regulates ginkgolide biosynthesis by directly binding to the promoter regions of key biosynthetic genes, such as ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3). nih.govpnas.orgresearchgate.net

The jasmonate signaling pathway involves JAZ (JASMONATE ZIM-DOMAIN) proteins, which act as repressors. pnas.orgpnas.org In the presence of JA, JAZ proteins are degraded, releasing transcription factors like GbEAG to activate the expression of ginkgolide biosynthetic genes. pnas.orgresearchgate.net Specifically, GbEAG interacts directly with the repressor GbJAZ3, and JA signaling alleviates this repression, leading to enhanced ginkgolide production. nih.govpnas.orgresearchgate.net

Table 1: Effect of Methyl Jasmonate (MeJA) on Ginkgolide Production

| Treatment | Affected Ginkgolides | Observed Effect | Reference |

|---|---|---|---|

| 0.1 mM MeJA on cell suspensions | Ginkgolides | Significant increase in content | pnas.orgpnas.org |

| 400 μM MeJA on roots (3h) | Bilobalide (B1667068), Ginkgolide A, B, C | 20-40% increase in levels | pnas.org |

| 0.5 mM MJ on suspended cells | Ginkgolide B | 5-fold increase in production | mdpi.com |

Gene Expression Profiling in Specific Plant Tissues

Gene expression studies have been instrumental in elucidating the tissue-specific nature of ginkgolide biosynthesis. frontiersin.org While ginkgolides are primarily extracted from the leaves, the genes responsible for their synthesis are most active in the roots. pnas.orgfrontiersin.orgfrontiersin.org

Quantitative analysis of different Ginkgo biloba tissues has revealed that the expression of key ginkgolide biosynthetic genes, including GbDXS (1-deoxy-D-xylulose-5-phosphate synthase), GbLPS, and various CYP450s, is highest in the fibrous roots and the periderm of the main root. frontiersin.orgthieme-connect.com In contrast, the expression of these genes is very low or undetectable in the leaves and stems. frontiersin.orgfrontiersin.org

This spatial separation of synthesis and accumulation suggests a transport mechanism where ginkgolides are synthesized in the roots and then translocated to the leaves for storage. pnas.orgfrontiersin.orgfrontiersin.org The expression of these key biosynthetic genes in the roots is also significantly upregulated following treatment with MeJA, further linking jasmonate signaling to the genetic regulation of ginkgolide production in this specific tissue. pnas.org

Table 2: Expression of Key Ginkgolide Biosynthetic Genes in Different Tissues

| Gene | Function in Ginkgolide Biosynthesis | Tissue with Highest Expression | Reference |

|---|---|---|---|

| GbDXS | First committed enzyme in the MEP pathway | Roots, Stems, Leaves, Pericarps, Seeds (induced by MeJA) | thieme-connect.com |

| GbGGPPS1 | Geranylgeranyl diphosphate synthesis | Roots (induced by MeJA) | pnas.org |

| GbLPS | Conversion of GGPP to levopimaradiene | Fibrous roots, Main root periderm | pnas.orgfrontiersin.org |

| GbCYP7005C1 | Oxidative modification of diterpene skeleton | Roots (induced by MeJA) | pnas.org |

| GbCYP7005C3 | Oxidative modification of diterpene skeleton | Roots (induced by MeJA) | pnas.org |

| GbEAG | Transcription factor regulating biosynthetic genes | Roots (induced by MeJA) | nih.govpnas.org |

Synthetic Chemistry of Ginkgolide M and Analogues

Semisynthesis Approaches to Ginkgolide M

Semisynthesis provides a more direct route to this compound and its derivatives by leveraging the complex scaffold of more abundant, naturally occurring ginkgolides. This approach is particularly valuable for producing analogues for biological evaluation.

Transformation from Related Ginkgolide Congeners (e.g., 10-benzylginkgolide C)

This compound (GM), a minor constituent found exclusively in the roots of the Ginkgo biloba tree, has been successfully prepared via a concise, three-step semisynthetic sequence. nih.gov This process starts from 10-benzylginkgolide C, an intermediate that is generated during the large-scale isolation and separation of ginkgolides from the leaf extract of Ginkgo biloba. nih.gov This strategic conversion circumvents the low natural abundance of this compound, providing a practical route to this specific congener, which is noted for its activity as an inhibitor of ligand-operated ion channels in the central nervous system. nih.gov

Strategies for Accessing this compound Derivatives for Biological Studies

The semisynthetic route developed for this compound itself serves as a platform for accessing various derivatives for biological investigation. nih.gov A key strategy for creating ginkgolide derivatives involves the modification of the lactone rings present in the core structure. Opening these lactone rings is a significant method for producing novel derivatives with potentially altered solubility and bioactivity. nih.govacs.org

For instance, research on Ginkgolide B has shown that its lactone rings can undergo aminolysis. nih.gov The reaction of Ginkgolide B with propylamine (B44156) resulted in the formation of four distinct amide derivatives, which were isolated and characterized. nih.govacs.org This ring-opening strategy highlights a powerful tool for structural modification. acs.org Such approaches, which can be applied to congeners like this compound, are crucial for exploring the structure-activity relationships of the ginkgolide family and developing new drug candidates. nih.gov

Overview of Total Synthesis Efforts for Diterpene Trilactones

The total synthesis of ginkgolides represents a monumental challenge in organic chemistry, attracting the attention of numerous research groups. rsc.orgresearchgate.net These efforts are driven by the molecules' unique structural features and their potent biological activities, such as the antagonism of the platelet-activating factor (PAF) receptor. chemrxiv.orgacs.org

Complexities and Achievements in Ginkgolide Skeletal Construction

The molecular architecture of the ginkgolides is formidable, presenting a number of significant synthetic hurdles. chemrxiv.orgchemrxiv.org These natural products possess a compact, highly oxygenated, hexacyclic structure containing six five-membered rings, including a spiro[4.4]nonane core. chemrxiv.orgchemrxiv.org Further complexities include the presence of up to twelve contiguous stereogenic centers, four of which are contiguous and fully substituted, and a sterically demanding tert-butyl group, which is a rare feature in natural products. chemrxiv.orgacs.orgchemrxiv.org The stereoselective construction of adjacent all-carbon quaternary centers is a particularly daunting challenge due to the sterically hindered environment. chemrxiv.org

Despite these complexities, the field has seen landmark achievements. The first total syntheses of (±)-ginkgolide A and B were reported by E.J. Corey's group in 1988. chemrxiv.org A key step in their approach was an elegant [2+2] ketene (B1206846) cycloaddition to construct the challenging adjacent quaternary centers. chemrxiv.org Subsequently, Crimmins reported a second total synthesis of (±)-ginkgolide B in 1999, which also utilized a [2+2] cycloaddition strategy. chemrxiv.org More recently, a significant breakthrough was the first total synthesis of (±)-ginkgolide C, the most structurally complex member of the family, by Barriault's group in 2022. chemrxiv.orgchemrxiv.org This synthesis, achieved in 26 steps, established a unified platform that also enables formal syntheses of ginkgolides A and B, marking the shortest routes to these targets to date. chemrxiv.org

Pharmacological Mechanisms of Action of Ginkgolide M in Preclinical Models

Platelet-Activating Factor Receptor (PAFR) Antagonism by Ginkgolide M

This compound is part of a group of compounds known as ginkgolides, which are recognized as potent antagonists of the Platelet-Activating Factor Receptor (PAFR). numberanalytics.comcolumbia.eduresearchgate.netmdpi.comresearchgate.net This antagonism is a cornerstone of its pharmacological profile, contributing significantly to its anti-inflammatory properties. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net The interaction between ginkgolides and PAFR is a critical area of research for understanding their therapeutic potential. nih.govnih.gov

Competitive Binding and Receptor Inactivation Mechanisms

Ginkgolides, including this compound, function as competitive antagonists of the Platelet-Activating Factor (PAF). frontiersin.orgnih.gov They selectively bind to the PAFR, preventing the natural ligand, PAF, from binding and initiating its biological effects. frontiersin.orgnih.gov This competitive inhibition effectively locks the receptor in an inactive state. nih.gov The unique cage-like structure of ginkgolides is crucial for this interaction. columbia.edu While Ginkgolide B is often cited as the most potent PAFR antagonist among the ginkgolides, the general mechanism of competitive binding is a shared characteristic of this class of compounds. columbia.eduresearchgate.netnih.gov Studies involving various ginkgolide derivatives have shown that modifications to their structure can influence their binding affinity for PAFR. columbia.edumdpi.com For instance, the presence of a hydroxyl group at the 7-position, as seen in Ginkgolide C, decreases binding affinity compared to Ginkgolide B. columbia.edu This highlights the specific structural requirements for potent antagonism at the PAFR.

Downstream Signaling Pathway Modulation (e.g., Phospholipase C Activation)

By blocking the PAFR, this compound and other ginkgolides prevent the activation of downstream signaling cascades that are typically initiated by PAF. frontiersin.orgfrontiersin.orgnih.gov When PAF binds to its G-protein coupled receptor, it activates phospholipase C (PLC). frontiersin.orgnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). frontiersin.org This leads to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), ultimately resulting in various cellular responses, including inflammation and platelet aggregation. frontiersin.org Ginkgolides, by competitively inhibiting the initial binding of PAF to its receptor, effectively block this entire sequence of events, thus preventing the activation of phospholipase C and the subsequent downstream signaling. frontiersin.orgnih.gov This blockade of PLC-mediated pathways is a key mechanism through which ginkgolides exert their anti-inflammatory effects. researchgate.netnih.gov

Neuroimmunomodulatory and Anti-inflammatory Mechanisms of Ginkgolides

Beyond their direct antagonism of PAFR, ginkgolides, as a class of compounds that includes this compound, exhibit broader neuroimmunomodulatory and anti-inflammatory effects by modulating key intracellular signaling pathways. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net These actions contribute to their protective effects in various preclinical models of neurological and inflammatory conditions. frontiersin.orgfrontiersin.orgnih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Ginkgolides have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular responses to a variety of external stimuli, including inflammatory signals. frontiersin.orgfrontiersin.orgnih.govnih.gov The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov Preclinical studies have demonstrated that ginkgolides can suppress the phosphorylation and activation of these kinases. researchgate.netnih.gov For example, Ginkgolide A has been shown to inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of ERK and p38 in macrophages. nih.gov Similarly, Ginkgolide B has been found to inhibit the phosphorylation of p38 MAPK in high glucose-treated endothelial cells. researchgate.netnih.gov By down-regulating the MAPK pathways, ginkgolides can reduce the production of pro-inflammatory cytokines and mediators, thereby exerting their anti-inflammatory effects. frontiersin.orgnih.govnih.gov

Inhibition of Toll-Like Receptor (TLR)/MyD88/NF-κB Signaling Pathways

Ginkgolides also exert their anti-inflammatory effects by inhibiting the Toll-Like Receptor (TLR) signaling pathway. frontiersin.orgnih.govnih.govd-nb.info TLRs are key pattern recognition receptors that, upon activation by pathogens or damage-associated molecular patterns, initiate an inflammatory response. ingentaconnect.com A major downstream signaling cascade of TLRs involves the adapter protein Myeloid differentiation primary response 88 (MyD88) and the transcription factor Nuclear Factor-kappa B (NF-κB). frontiersin.orgnih.gov Research has shown that ginkgolides can inhibit this pathway. frontiersin.orgnih.gov They have been observed to down-regulate the expression of TLR4 and MyD88. frontiersin.orgnih.govnih.gov This inhibition prevents the subsequent activation and nuclear translocation of NF-κB, a key regulator of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. numberanalytics.comfrontiersin.orgfrontiersin.orgnih.gov By suppressing the TLR/MyD88/NF-κB signaling axis, ginkgolides effectively dampen the inflammatory response at a crucial control point. frontiersin.orgnih.gov

Anti-Inflammatory Effects in Specific Cell Types (e.g., Macrophages, Astrocytes)

The anti-inflammatory actions of ginkgolides have been demonstrated in various cell types that are central to the inflammatory process, including macrophages and astrocytes. In macrophages, ginkgolides have been shown to suppress the production of pro-inflammatory mediators upon stimulation with agents like LPS. nih.gov For example, Ginkgolide A was found to inhibit the release of inflammatory factors from macrophages by suppressing the MAPK and NF-κB pathways. nih.gov

In the central nervous system, astrocytes and microglia play a critical role in neuroinflammation. d-nb.infonih.govmdpi.com Studies have indicated that ginkgolides can modulate the inflammatory responses of these cells. d-nb.infonih.govmdpi.com For instance, Ginkgolide B has been shown to switch microglia/macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. d-nb.info It has also been reported to attenuate the activation of microglia and reduce the production of pro-inflammatory cytokines. d-nb.info Furthermore, ginkgolides have been found to inhibit the activation of the NLRP3 inflammasome in microglia and astrocytes, a key platform for the production of potent pro-inflammatory cytokines. nih.govmdpi.comaging-us.com

Reduction of Inflammatory Cell Aggregation and Associated Tissue Damage

This compound, alongside other ginkgolides like Ginkgolide B, has demonstrated significant efficacy in mitigating inflammatory responses by reducing the accumulation of inflammatory cells. In preclinical models of lipopolysaccharide (LPS)-induced pulmonary injury, this compound was found to be as effective as Ginkgolide B in decreasing the aggregation of key inflammatory cells, including neutrophils, lymphocytes, and macrophages. nih.gov This reduction in cellular infiltration is crucial as it directly correlates with an improvement in cytological lung damage. nih.govresearchgate.net The mechanism involves inhibiting the chemotaxis of neutrophils, a process central to the inflammatory cascade. d-nb.info By preventing the migration and clustering of these immune cells at the site of injury, ginkgolides help to limit the extent of tissue damage that is often exacerbated by an overactive inflammatory response. frontiersin.org

The anti-inflammatory action of ginkgolides is closely linked to their ability to antagonize the Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. d-nb.infofrontiersin.org PAF plays a critical role in mediating the damage to tissues, such as the acinar cells in the pancreas during pancreatitis. d-nb.info By acting as competitive inhibitors of the PAF receptor (PAFR), ginkgolides block its activation, thereby preventing the downstream signaling that leads to inflammation and neutrophil chemotaxis. d-nb.info This inhibition of PAF-mediated pathways is a key mechanism through which this compound reduces inflammatory cell aggregation and subsequent tissue damage.

| Ginkgolide | Effect | Affected Inflammatory Cells | Preclinical Model | Reference |

|---|---|---|---|---|

| This compound | Reduction of inflammatory cell aggregation, Improvement of lung damage | Lymphocytes, Neutrophils, Macrophages | LPS-induced pulmonary injury | nih.gov |

| Ginkgolide B | Reduction of inflammatory cell aggregation, Improvement of lung damage | Lymphocytes, Neutrophils, Macrophages | LPS-induced pulmonary injury | nih.gov |

| Ginkgolides (General) | Inhibition of neutrophil chemotaxis, Reduction of necrotic and inflammatory changes | Neutrophils, Eosinophils | Pancreatitis, PAF-induced inflammation | d-nb.info |

Neuroprotective Mechanisms of Ginkgolides in Preclinical Ischemia Models

Ginkgolides, including this compound, exhibit robust neuroprotective properties in various preclinical models of cerebral ischemia. taylorandfrancis.comnih.gov Their mechanisms of action are multifaceted, targeting several key pathological processes that are triggered by ischemic events, such as excitotoxicity, oxidative stress, apoptosis, and demyelination. nih.gov

Attenuation of Excitotoxicity Pathways (e.g., Glutamate (B1630785) Receptor Modulation)

Excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a primary driver of injury in cerebral ischemia. nih.govmdpi.com Ginkgolides have been shown to effectively counter this process by modulating glutamate receptor activity. d-nb.info They specifically inhibit ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. d-nb.inforesearchgate.net

The overactivation of these receptors during an ischemic event causes an uncontrolled influx of calcium ions into neurons, triggering a cascade of neurotoxic events. nih.gov Ginkgolides attenuate this glutamate-induced damage by blocking these ion channels. d-nb.infodovepress.com For instance, bilobalide (B1667068), a related compound, inhibits the NMDA receptor by targeting its glycine-binding site. d-nb.info Furthermore, Ginkgolides A, B, C, and J have been classified as blockers of glycine-activated receptors, which are crucial for NMDA receptor function. d-nb.info By reducing the excessive production and excitotoxic effects of glutamate and aspartate, diterpene ginkgolides help preserve neuronal integrity following ischemic injury. dovepress.comfrontiersin.org

Role in Antioxidant Defense Systems (e.g., Superoxide (B77818) Reactivity, Akt/Nrf2 Pathway)

Ischemia and reperfusion injury lead to a massive burst of reactive oxygen species (ROS), causing significant oxidative stress and cellular damage. frontiersin.orgnih.gov Ginkgolides possess potent antioxidant properties, acting through multiple mechanisms to protect neurons from this oxidative damage. taylorandfrancis.comnih.gov Notably, Ginkgolides B, C, J, and M have been shown to directly react with and scavenge superoxide radicals, a primary type of ROS. nih.gov

A crucial mechanism for their antioxidant effect is the upregulation of endogenous antioxidant defense systems via the Akt/Nrf2 signaling pathway. nih.govfrontiersin.orgmdpi.com Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm. frontiersin.org Following an ischemic insult, ginkgolides promote the phosphorylation of protein kinase B (Akt), which in turn facilitates the translocation of Nrf2 into the nucleus. frontiersin.orgmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the genome, initiating the transcription of a suite of protective antioxidant enzymes. oup.commdpi.com Studies have shown that treatment with ginkgolides leads to increased expression of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and NAD(P)H quinone oxidoreductase (Nqo1), thereby enhancing the cell's capacity to neutralize harmful ROS. frontiersin.orgfrontiersin.orgmdpi.com

Anti-Apoptotic Cellular Responses and Caspase Pathways

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss following cerebral ischemia. nih.govwindows.net Ginkgolides exert powerful anti-apoptotic effects by modulating key proteins involved in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. d-nb.infonih.gov

In the extrinsic pathway, which is often initiated by ligands like tumor necrosis factor-α (TNF-α), ginkgolides can inhibit the activation of initiator caspase-8 and subsequent effector caspases like caspase-3 and caspase-7. d-nb.infonih.gov In the intrinsic pathway, ginkgolides regulate the balance of the Bcl-2 family of proteins. They have been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. nih.gov This action prevents the release of cytochrome c from the mitochondria, which in turn inhibits the formation of the apoptosome and the activation of caspase-9 and the downstream executioner caspase-3. d-nb.infonih.gov By inhibiting these caspase cascades, ginkgolides effectively reduce DNA fragmentation and protect brain cells from apoptotic death. d-nb.infowindows.net

Impact on Demyelination and Oligodendrocyte Regeneration

White matter lesions and the loss of myelin, a process known as demyelination, are critical components of ischemic brain injury that lead to long-term neurological deficits. nih.govfrontiersin.org Oligodendrocytes, the cells responsible for producing and maintaining the myelin sheath in the central nervous system, are particularly vulnerable to ischemic damage. nih.govfrontiersin.org

Preclinical studies have revealed that ginkgolides, particularly Ginkgolide B and K, can protect against demyelination and promote the regeneration of oligodendrocytes. worldscientific.comnih.gov Ginkgolide B has been shown to improve myelin repair and reduce oligodendrocyte apoptosis in demyelinated regions. nih.govnih.gov One proposed mechanism is that ginkgolides stimulate astrocytes to secrete essential neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF). worldscientific.comnih.gov These factors support the survival, formation, and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. worldscientific.comnih.gov Furthermore, Ginkgolide B has been found to promote OPC differentiation and survival through the activation of the Akt/CREB/bcl-2 signaling pathway, further contributing to remyelination and the restoration of white matter integrity. nih.gov

Interaction with Neurotransmitter Systems and Ion Channels

The neuroregulatory effects of ginkgolides extend to their interaction with several key neurotransmitter systems and ligand-gated ion channels (LGICs), which are crucial for fast synaptic transmission. d-nb.infoucl.ac.uk

In addition to their modulation of the glutamate system (as detailed in section 5.3.1), ginkgolides also influence other neurotransmitter systems. d-nb.info They have been shown to interact with serotonin (B10506) receptors (specifically 5-HT3), and may also influence dopamine (B1211576) and noradrenaline transmission through receptor desensitization. d-nb.info These interactions highlight the broad spectrum of neuroactivity possessed by ginkgolides, allowing them to influence neuronal signaling through multiple pathways beyond their direct neuroprotective roles in ischemia.

| Neurotransmitter System / Ion Channel | Effect of Ginkgolides | Specific Receptors Involved | Mode of Action | Reference |

|---|---|---|---|---|

| Glutamate | Inhibition / Attenuation of Excitotoxicity | NMDA, AMPA | Antagonism, Inhibition of glutamate release | d-nb.infodovepress.com |

| GABA | Inhibition / Blockade | GABA-A, GABA-C | Antagonism | d-nb.inforesearchgate.net |

| Glycine (B1666218) | Inhibition / Blockade | Glycine Receptors (α1, α2, etc.) | Open channel block, Antagonism | d-nb.infothieme-connect.comnih.gov |

| Serotonin | Modulation | 5-HT3 | Binding to receptor | d-nb.info |

| Dopamine & Noradrenaline | Modulation | Not specified | Receptor desensitization | d-nb.info |

Dopaminergic and Noradrenergic Transmission Modulation

In addition to direct ion channel inhibition, ginkgolides have been shown in preclinical models to modulate the transmission of key monoamine neurotransmitters, including dopamine and noradrenaline. researchgate.netnih.gov These neurotransmitter systems are integral to regulating cognition, mood, and voluntary movement. nih.gov

Research using Ginkgo biloba extracts, which contain ginkgolides, indicates that chronic administration can lead to an increase in both dopaminergic and noradrenergic transmission, particularly in the prefrontal cortex of rats. researchgate.netnih.gov One proposed mechanism for this effect is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like norepinephrine (B1679862) in the synapse. nih.goviomcworld.org By inhibiting MAO, ginkgolides could increase the availability of these neurotransmitters. iomcworld.org Furthermore, in vitro studies have shown that Ginkgo biloba extract can inhibit the noradrenaline transporter (NET), which would also lead to higher extracellular concentrations of noradrenaline. examine.com

Studies on animal models of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons, have shown that Ginkgo biloba extract can protect these neurons and up-regulate the expression of genes related to dopamine function, such as tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and the dopamine transporter. nih.govresearchgate.net While these effects are generally attributed to the standardized extract (EGb 761) or the ginkgolide group as a whole, they form the basis of the preclinical understanding of how these compounds interact with critical neurotransmitter systems. nih.govresearchgate.net Specific studies isolating the effect of this compound on these pathways are less common in the available literature.

Table 2: Summary of Preclinical Research on Ginkgolide Modulation of Neurotransmitter Systems This table is interactive. Click on the headers to sort.

| System | Preclinical Model/Study Type | Key Finding | Proposed Mechanism | Source(s) |

|---|---|---|---|---|

| Dopaminergic | Rat studies (chronic administration) | Increased dopaminergic activity in the paraventricular nucleus and frontal cortex. | Inhibition of Monoamine Oxidase (MAO). | nih.gov |

| Dopaminergic | Mouse model of Parkinson's disease (MPTP-induced) | Protected against loss of striatal dopamine; up-regulated dopamine-related genes (e.g., Th, Dat, Nurr1). | Neuroprotective effects on the dopamine system. | researchgate.net |

| Noradrenergic | Rat cerebral cortex (chronic treatment) | Increased noradrenaline release. | Adaptive mechanism involving decreased β-adrenoceptor density. | researchgate.net |

| Noradrenergic | In vitro and mouse studies | Inhibition of the noradrenaline transporter (NET); increased extracellular noradrenaline in the prefrontal cortex. | Direct inhibition of NET. | examine.com |

Advanced Analytical Methodologies for Ginkgolide M Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of Ginkgolide M. This technique is particularly favored for quantifying trace amounts of the compound in complex biological and botanical samples. researchgate.net The inherent selectivity of MS/MS detection minimizes interference from other co-eluting compounds, which is a common challenge in the analysis of crude plant extracts. researchgate.net

Multiple Reaction Monitoring (MRM) for High Sensitivity and Selectivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for the quantification of ginkgolides, including this compound. nih.gov In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the molecular ion or a characteristic adduct of the analyte), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific, characteristic fragment ion. This dual-level specificity significantly enhances the signal-to-noise ratio, allowing for detection at very low concentrations. researchgate.net

For ginkgolides, analysis is often performed in negative ion mode using an electrospray ionization (ESI) source. googleapis.comgoogle.com The specific precursor-to-product ion transitions are unique to each ginkgolide, enabling their simultaneous quantification without chromatographic interference. While specific MRM transitions for this compound are not as widely published as for major ginkgolides (A, B, C), the methodology is directly applicable. researchgate.netresearchgate.net The optimization of MRM parameters, including declustering potential (DP) and collision energy (CE), is crucial for achieving maximum sensitivity for each specific ion pair. nih.gov

Table 1: Representative LC-MS/MS Parameters for Ginkgolide Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.netgoogleapis.com |

| MS Instrument | Triple Quadrupole Mass Spectrometer | researchgate.net |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| Collision Gas | Nitrogen | nih.gov |

| Ion Source Gas | Gas I (GSI), Gas II (GSII) | nih.gov |

| Curtain Gas | CUR | nih.gov |

| Ion Spray Voltage | -4500 V (Negative Mode) | nih.gov |

| Temperature | 500 °C | nih.gov |

Sample Preparation and Matrix Effects Considerations

The accuracy of LC-MS/MS quantification heavily relies on the effectiveness of the sample preparation and the management of matrix effects. For the analysis of this compound from its primary source, the root bark of Ginkgo biloba, extraction is a critical first step. nih.govcolumbia.edu Common extraction methods involve the use of organic solvents like methanol (B129727) or ethanol, sometimes in combination with water. researchgate.net

Subsequent cleanup steps are often necessary to remove interfering substances from the crude extract. These can include liquid-liquid extraction (LLE) using solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE). researchgate.net For instance, a method for analyzing ginkgolides in injections involved extraction with ethyl acetate followed by purification on an aluminum oxide column. researchgate.net

Matrix effects, which are the suppression or enhancement of ionization of the target analyte due to co-eluting compounds, are a significant challenge in LC-MS/MS. These effects can lead to inaccurate quantification if not properly addressed. Strategies to mitigate matrix effects include the use of an internal standard that behaves similarly to the analyte during extraction and ionization, and optimizing the chromatographic separation to resolve this compound from interfering components. researchgate.net The validation of an analytical method must include a thorough evaluation of matrix effects, along with recovery, precision, and accuracy, to ensure reliable results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like this compound. phytopurify.comresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for confirming its intricate cage-like structure. columbia.edu The unique tert-butyl group and the highly oxygenated, rigid hexacyclic framework of ginkgolides produce characteristic NMR spectra. chimia.ch

Beyond structural confirmation, NMR can also be used for quantitative purposes (qNMR). researchgate.net The ¹H-NMR spectrum of ginkgolides shows well-separated singlet signals for the H-12 proton in the range of δ 6.0-7.0 ppm. researchgate.net By integrating the area of these specific signals and comparing it to that of a known amount of an internal standard, the concentration of the ginkgolide can be determined without the need for an identical analyte standard, provided the structure is known. researchgate.net However, care must be taken as signals from flavonoids present in the extract can sometimes overlap with those of the ginkgolides. researchgate.net To overcome this, specific solvent systems, such as a 50:50 mixture of deuterated acetone (B3395972) and deuterated benzene, have been found to provide optimal signal resolution. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation Monitoring (e.g., HPLC, ELSD)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and monitoring of the isolation process of this compound. phytopurify.com Due to the lack of a strong UV chromophore in their structure, ginkgolides are challenging to detect using standard UV detectors. researchgate.net

To overcome this limitation, Evaporative Light Scattering Detection (ELSD) is frequently employed. researchgate.netchangingmindsfoundation.org ELSD is a "universal" detector that responds to any non-volatile analyte, making it ideal for quantifying compounds like ginkgolides. The method involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. Reversed-phase HPLC methods using C18 columns with mobile phases typically consisting of methanol/water or acetonitrile/water mixtures are commonly used for the separation of ginkgolides. researchgate.netresearchgate.net The development of HPLC-ELSD methods has been crucial for the routine quality control and quantitative analysis of terpene lactones in Ginkgo biloba extracts and final products. researchgate.net

Table 2: HPLC-ELSD Method Parameters for Terpene Lactone Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 | researchgate.net |

| Mobile Phase | Methanol-Water (33:67, v/v) | researchgate.net |

| Detection | Evaporative Light Scattering Detector (ELSD) | researchgate.net |

| Application | Purity assessment, Isolation monitoring, Routine QC | researchgate.netphytopurify.com |

Q & A

Q. What are the standard methods for isolating and purifying Ginkgolide M from natural sources?

this compound, a diterpenoid compound, is typically isolated using solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts of Ginkgo biloba bark are subjected to liquid-liquid partitioning, and further purified via silica gel column chromatography or preparative HPLC . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with spectral data cross-referenced against published libraries . Researchers must document solvent systems, column parameters, and purity thresholds (e.g., ≥95% by HPLC) to ensure reproducibility .

Q. How do researchers validate the structural integrity of synthesized this compound derivatives?

Synthetic derivatives require rigorous characterization using tandem analytical methods:

- X-ray crystallography for absolute stereochemical determination.

- 2D NMR (e.g., COSY, HSQC, HMBC) to confirm connectivity and functional group placement.

- High-resolution MS for molecular formula verification. Discrepancies in spectral data should prompt re-evaluation of synthetic pathways or purification steps .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s neuroprotective mechanisms in vitro?

- Cell-based assays : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or Aβ oligomers). Include controls for cytotoxicity (MTT assay) and apoptosis (caspase-3 activity).

- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 0.1–100 μM) to establish EC₅₀ values.

- Mechanistic probes : Combine with inhibitors of signaling pathways (e.g., PI3K/Akt or Nrf2) to identify molecular targets. Ensure statistical power via ≥3 biological replicates and blinded data analysis .

Q. How should researchers address contradictions in this compound’s reported pharmacokinetic properties?

Conflicting data on bioavailability or metabolism may arise from:

- Model variability : Compare results across species (e.g., rodents vs. primates) or administration routes (oral vs. intravenous).

- Analytical sensitivity : Validate LC-MS/MS methods with lower detection limits (e.g., 0.1 ng/mL) and internal standards (e.g., deuterated analogs).

- Meta-analysis : Systematically review studies using PRISMA guidelines, assessing bias via Cochrane Risk of Tool .

Q. What strategies improve the reproducibility of this compound’s anti-inflammatory effects in preclinical models?

- Standardized protocols : Adopt ARRIVE guidelines for animal studies, detailing strain, sex, and housing conditions.

- Positive controls : Include dexamethasone or celecoxib to benchmark efficacy.

- Blinded randomization : Assign treatment groups using computer-generated sequences to reduce observer bias.

- Data transparency : Publish raw datasets (e.g., cytokine ELISA results) in repositories like Figshare or Zenodo .

Methodological Guidance

Q. How can researchers optimize molecular docking studies to predict this compound’s protein targets?

- Software selection : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) validated for terpenoids.

- Grid parameters : Define binding sites using crystallographic data (PDB IDs) of related targets (e.g., PAF receptor or NLRP3 inflammasome).

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism.

- ANOVA with post-hoc tests : Apply Tukey’s HSD for multiple comparisons in in vivo studies.

- Power analysis : Precalculate sample sizes (G*Power software) to avoid Type II errors .

Literature and Data Management

Q. How should researchers conduct systematic reviews of this compound’s pharmacological profiles?

- Search strategy : Use PubMed/Scopus queries: ("this compound" OR "BN52023") AND ("pharmacokinetics" OR "mechanism of action").

- Inclusion criteria : Prioritize peer-reviewed studies with in vitro/in vivo validation. Exclude patents and non-English abstracts.

- Risk of bias assessment : Apply SYRCLE’s tool for animal studies or ROBINS-I for observational data .

Q. What guidelines ensure ethical data sharing in this compound research?

- Licensing : Use CC-BY 4.0 for open-access datasets.

- Attribution : Cite original studies when reusing spectra or chromatograms.

- Compliance : Adhere to journal policies (e.g., Nature’s data availability statements) and institutional review board protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.